

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dibromoanthracene

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Compound of Interest

Compound Name: 2,3-Dibromoanthracene

Cat. No.: B048569

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **2,3-dibromoanthracene**. Due to the limited availability of specific experimental data for this particular isomer in publicly accessible literature, this document also includes comparative data for the well-characterized 9,10-dibromoanthracene isomer to provide a valuable point of reference. This guide is intended to be a resource for researchers and professionals involved in organic synthesis, materials science, and drug discovery.

Core Physicochemical Properties

2,3-Dibromoanthracene is a polycyclic aromatic hydrocarbon with two bromine atoms attached to one of its outer aromatic rings. Its fundamental properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₈ Br ₂	[1][2]
Molecular Weight	336.02 g/mol	[1][2]
CAS Number	117820-97-0	[3][4]
Appearance	Yellow flakes	
Melting Point	276 - 279°C	[5]
Solubility	Very slightly soluble in Chloroform and THF.	[5]

Spectroscopic Characterization

Detailed experimental spectra for **2,3-dibromoanthracene** are not widely available. Therefore, the following sections provide an overview of the expected spectroscopic characteristics and include comparative data for the 9,10-dibromoanthracene isomer where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial technique for the structural elucidation of organic molecules. For **2,3-dibromoanthracene**, the ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region. The specific chemical shifts and coupling constants will be influenced by the positions of the bromine atoms.

Comparative ¹H NMR Data for 9,10-Dibromoanthracene (in CDCl₃):

Chemical Shift (ppm)	Multiplicity	Integration
8.59 - 8.56	multiplet	4H
7.64 - 7.61	multiplet	4H

Comparative ¹³C NMR Data for 9,10-Dibromoanthracene:

Chemical Shift (ppm)

132.10

128.29

127.60

118.33

Infrared (IR) Spectroscopy

The IR spectrum of **2,3-dibromoanthracene** would be expected to show characteristic absorption bands for C-H stretching and bending in the aromatic region, as well as C=C aromatic ring stretching. The C-Br stretching frequency would also be a key identifying feature.

Comparative IR Absorptions for 9,10-Dibromoanthracene (KBr pellet):[\[6\]](#)

Wavenumber (cm ⁻¹)	Description
2920, 2850	C-H stretching
1650, 1560	C=C aromatic ring stretching
1460, 1380	C-H bending
1260	C-H in-plane bending
926, 746	C-H out-of-plane bending
579	C-Br stretching

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For **2,3-dibromoanthracene**, the mass spectrum would be expected to show a molecular ion peak ($[M]^+$) at m/z 336, with a characteristic isotopic pattern due to the presence of two bromine atoms (^{19}Br and ^{81}Br).[\[7\]](#)

UV-Visible (UV-Vis) and Fluorescence Spectroscopy

The electronic absorption and emission spectra of dibromoanthracene isomers are influenced by the position of the bromine atoms. While specific λ_{max} values for **2,3-dibromoanthracene** are not readily available, the UV-Vis spectrum of 9,10-dibromoanthracene shows a broad absorption starting at 290 nm in its crystalline form.[8] The fluorescence of dibromoanthracene compounds can be sensitive to their molecular environment.[9]

Experimental Protocols

This section details the methodologies for the synthesis and characterization of dibromoanthracene compounds.

Synthesis of 2,3-Dibromoanthracene

A plausible synthetic route for **2,3-dibromoanthracene** can be conceptualized, although specific high-yield protocols are not extensively documented. A general approach may involve the oxidation of **2,3-dibromoanthracene** to its corresponding dione, followed by a reduction step.[10]

Characterization Protocols

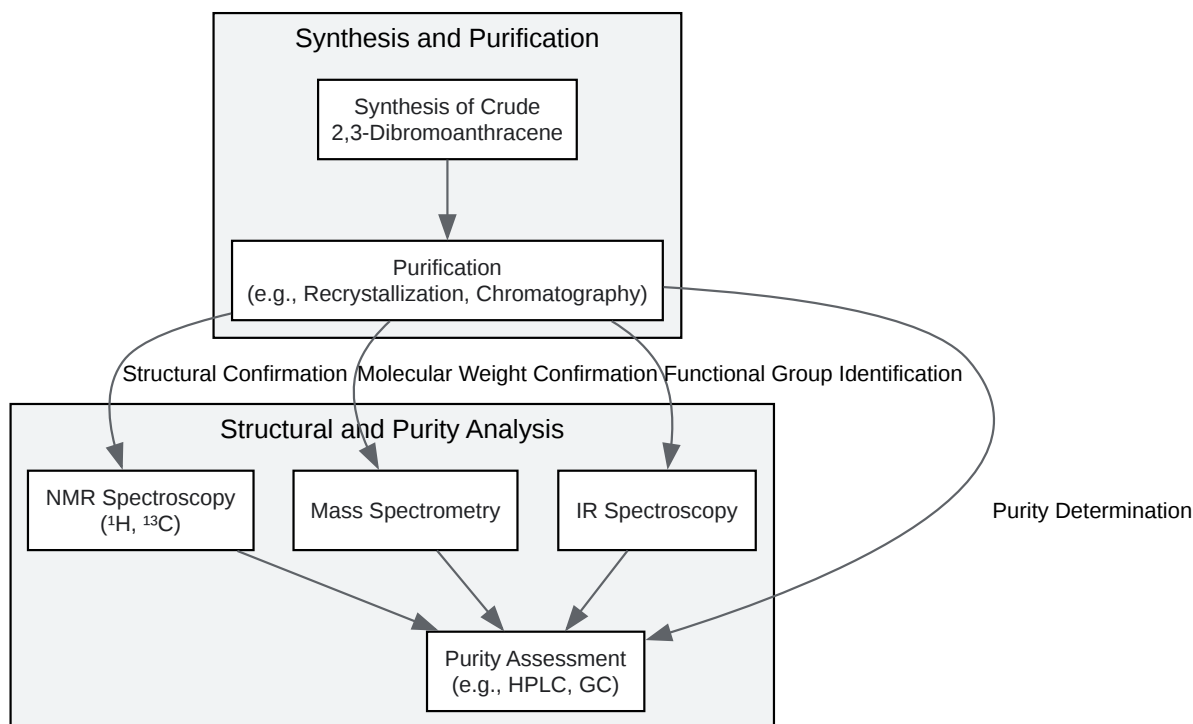
- Instrument: NMR Spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
- Techniques: ^1H NMR, ^{13}C NMR, and potentially 2D NMR techniques (COSY, HSQC) for detailed structural analysis.
- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
- Analysis: Obtain the IR spectrum using an FT-IR spectrometer.
- Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Column: A non-polar capillary column (e.g., DB-5ms).

- Carrier Gas: Helium.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or toluene.
- Instrument: Dual-beam UV-Vis spectrophotometer.
- Solvent: UV-grade solvent (e.g., cyclohexane, ethanol).
- Procedure:
 - Record a baseline spectrum with the cuvette filled with the pure solvent.
 - Prepare a dilute solution of the sample to achieve an absorbance between 0.1 and 1.0 at the λ_{max} .
 - Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-500 nm).
- Instrument: Spectrofluorometer.
- Solvent: Fluorescence-grade solvent.
- Procedure:
 - Prepare a very dilute solution with an absorbance below 0.1 at the excitation wavelength to avoid inner filter effects.
 - Determine a suitable excitation wavelength from the absorption spectrum (usually an absorption maximum).
 - Record the emission spectrum by scanning the emission monochromator while exciting the sample at the fixed wavelength.

Visualizations

Logical Workflow for Isomer Characterization

The characterization of a specific dibromoanthracene isomer like **2,3-dibromoanthracene** involves a logical progression of analytical techniques to confirm its structure and purity.

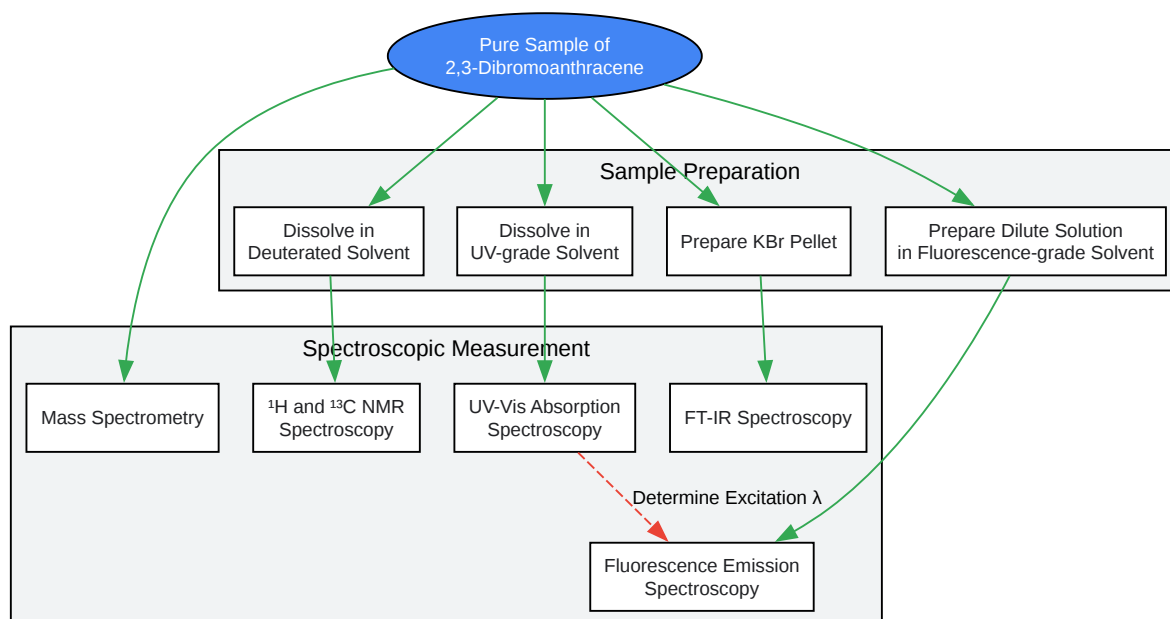


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Caption: Logical workflow for the synthesis and characterization of **2,3-dibromoanthracene**.

Experimental Workflow for Spectroscopic Analysis

A generalized workflow for obtaining the key spectroscopic data for a dibromoanthracene isomer is outlined below.



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Caption: Experimental workflow for the spectroscopic analysis of **2,3-dibromoanthracene**.

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